

A Researcher's Guide to Biophysical Assays for Measuring PROTAC Binding Affinity

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For researchers, scientists, and drug development professionals, understanding the binding affinity of Proteolysis Targeting Chimeras (PROTACs) is paramount for optimizing their efficacy. This guide provides a comprehensive comparison of key biophysical assays used to quantify the binding of PROTACs to their target proteins and E3 ligases, as well as the formation of the crucial ternary complex. We present a detailed overview of the methodologies, quantitative data from key experiments, and a visual representation of a typical experimental workflow.

PROTACs represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The formation of a stable ternary complex, consisting of the PROTAC, the target protein, and an E3 ubiquitin ligase, is the critical initiating step in this process. Therefore, the accurate measurement of the binding affinities of the binary and ternary complexes is essential for the rational design and optimization of potent and selective PROTACs.

This guide explores a range of biophysical techniques, from the gold-standard in vitro methods to cell-based assays that provide a more physiologically relevant context. Each assay offers unique advantages and limitations in terms of throughput, sample consumption, and the type of data generated.

Comparison of Biophysical Assays for PROTAC Binding Affinity

The selection of an appropriate biophysical assay depends on various factors, including the stage of the drug discovery process, the availability of purified proteins, and the specific questions being addressed. The following table summarizes the key characteristics and typical binding affinity values obtained for different assays.

| Assay | Principle | Throughput | Sample Consumption | Key Outputs | Typical Kd Range |
|--|---|----------------|--------------------|---|----------------------------------|
| Surface Plasmon Resonance (SPR)[1][2][3][4][5][6][7][8] | Measures changes in refractive index upon binding to a sensor surface. | Medium | Low to Medium | Real-time kinetics (kon, koff), Affinity (Kd), Cooperativity (α) | pM to μ M |
| Isothermal Titration Calorimetry (ITC)[9][10][11] | Measures the heat change upon binding. | Low | High | Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | nM to μ M |
| Bioluminescence Resonance Energy Transfer (BRET/Nano BRET)[12][13][14][15][16][17][18][19] | Measures energy transfer between a bioluminescent donor and a fluorescent acceptor. | High | Low | In-cell target engagement, Ternary complex formation, Intracellular affinity | nM to μ M |
| Cellular Thermal Shift Assay (CETSA)[20][21][22][23][24][25] | Measures the change in protein thermal stability upon ligand binding in cells. | Medium to High | Low | In-cell target engagement, Confirmation of binding | Qualitative to semi-quantitative |
| Fluorescence Polarization (FP)[9][10] | Measures the change in polarization | High | Low | Affinity (Kd) from | nM to μ M |

[13][26][27] of fluorescent competition
[28][29] light upon assays
binding.

Experimental Protocols

Here, we provide generalized, step-by-step protocols for the key biophysical assays discussed. It is important to note that specific experimental conditions will need to be optimized for each PROTAC system.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[1][2][3][4][5][6][7][8]

Protocol for Ternary Complex Analysis:

- Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
- Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to measure the binary binding kinetics and affinity (Kd).
- Ternary Complex Formation: Pre-incubate the PROTAC with a saturating concentration of the target protein.
- Ternary Interaction (PROTAC:Target to E3 Ligase): Inject a series of concentrations of the pre-formed PROTAC:target protein complex over the immobilized E3 ligase surface to measure the ternary binding kinetics and affinity.
- Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (k_{on}), dissociation rate (k_{off}), and dissociation constant (Kd) for both binary and ternary interactions. The cooperativity factor (α) can be calculated as the ratio of the binary Kd to the ternary Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Protocol for Ternary Complex Analysis:

- **Sample Preparation:** Prepare solutions of the E3 ligase, PROTAC, and target protein in the same, well-dialyzed buffer to minimize heats of dilution.
- **Binary Titration (PROTAC into E3 Ligase):** Titrate the PROTAC solution into the sample cell containing the E3 ligase solution to determine the binary binding affinity and thermodynamics.
- **Ternary Titration (PROTAC:Target into E3 Ligase):** Prepare a solution of the pre-formed PROTAC:target protein complex.
- **Titration:** Titrate the PROTAC:target protein complex solution into the sample cell containing the E3 ligase solution.
- **Data Analysis:** Integrate the heat-flow peaks and fit the data to a suitable binding model to determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.

NanoBRET Target Engagement Assay

NanoBRET is a cell-based assay that measures target engagement in living cells.[\[12\]](#)[\[14\]](#)[\[15\]](#)
[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

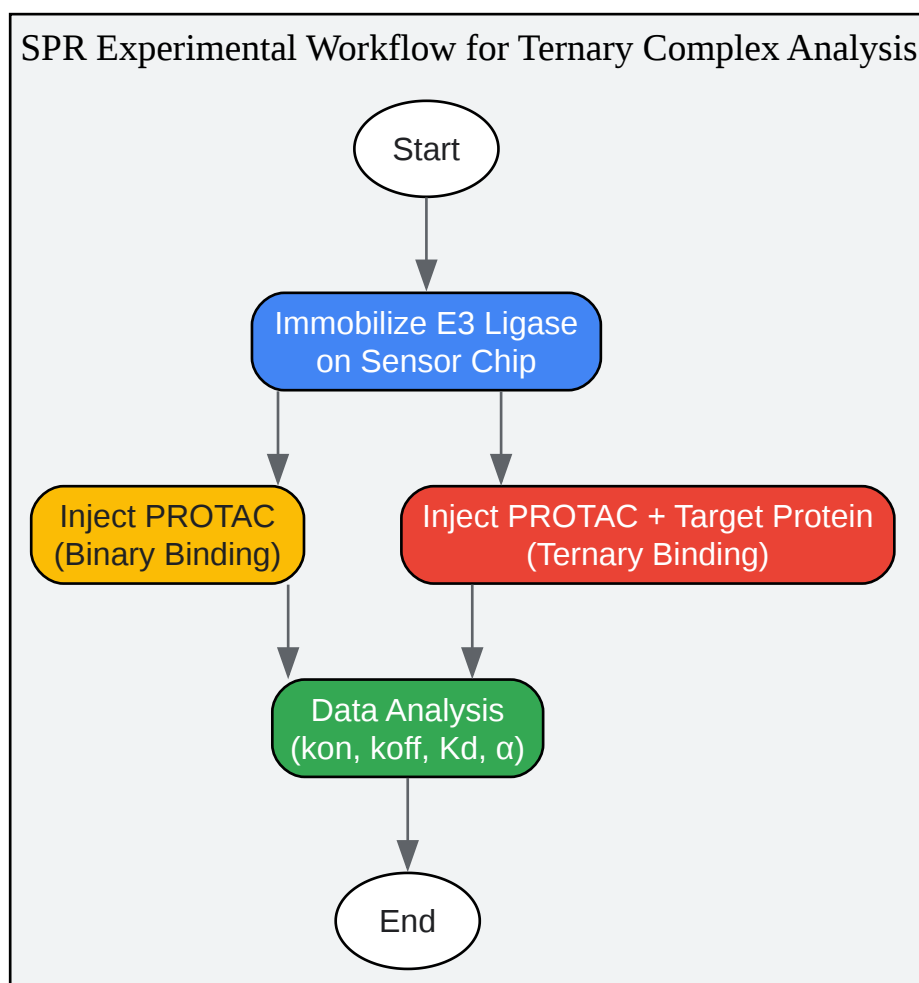
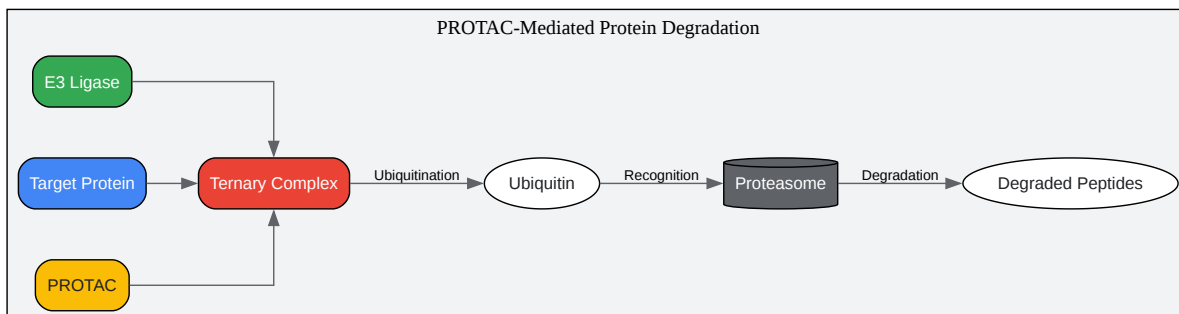
Protocol:

- **Cell Culture and Transfection:** Culture cells (e.g., HEK293) and transiently transfect them with a vector expressing the target protein fused to NanoLuc luciferase.
- **Tracer and Compound Addition:** Add a fluorescent tracer that binds to the target protein to the cells, followed by the addition of varying concentrations of the PROTAC.
- **Luminescence and Fluorescence Detection:** Add the NanoBRET substrate and measure both the donor (NanoLuc) and acceptor (tracer) emission signals.

- **Data Analysis:** Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the PROTAC, allowing for the determination of an IC50 value, which reflects the PROTAC's affinity for the target in a cellular environment.

Visualizing the PROTAC Workflow

The following diagrams illustrate the fundamental principle of PROTAC action and a generalized experimental workflow for assessing ternary complex formation using SPR.



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